molecular formula C21H19NO2 B2912659 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide CAS No. 2097924-80-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2912659
CAS No.: 2097924-80-4
M. Wt: 317.388
InChI Key: JQEZALSDOQKXDH-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide is an acetamide derivative featuring a naphthalen-1-yl group linked to an acetamide core and a 2,3-dihydrobenzofuran substituent.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-21(12-16-8-5-7-15-6-1-2-9-18(15)16)22-13-17-14-24-20-11-4-3-10-19(17)20/h1-11,17H,12-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEZALSDOQKXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a benzofuran moiety linked to a naphthyl group through an acetamide functional group . This unique structure is thought to enhance its pharmacological profiles, making it a candidate for various therapeutic applications.

Property Details
Molecular Formula C₁₉H₁₉NO₃
Molecular Weight 333.4 g/mol
CAS Number 2097858-42-7

Research suggests that this compound may interact with specific molecular targets, such as enzymes or receptors involved in cellular processes. Its biological activity is believed to involve modulation of pathways related to:

  • Cell Proliferation
  • Apoptosis
  • Inflammation

These interactions suggest potential applications in treating diseases like cancer and inflammatory disorders .

Anticancer Potential

Several studies have indicated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of cancer cells in vitro by modulating key signaling pathways involved in cell growth and survival. The mechanism may involve the induction of apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins.

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models. This effect may be mediated through the inhibition of NF-kB signaling pathways .

Case Studies and Research Findings

  • In Vitro Studies : In a study evaluating the compound's effects on cancer cell lines, significant reductions in cell viability were observed at concentrations as low as 10 μM, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
  • Animal Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups. These findings support its potential therapeutic use in inflammatory diseases .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound inhibits specific kinases involved in cell signaling pathways critical for cancer progression. This inhibition was associated with reduced expression of genes promoting cell survival and proliferation .

Comparison with Similar Compounds

Core Structural Features

The target compound shares the acetamide backbone (R-CO-NH-R') common to many bioactive molecules. Key comparisons include:

a) N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()

  • Substituents : A chloro-fluorophenyl group replaces the dihydrobenzofuran-methyl group.
  • Synthesis : Prepared via amide coupling between naphthalen-1-ylacetyl chloride and 3-chloro-4-fluoroaniline in dichloromethane .
  • Crystal Structure : The dihedral angle between the naphthalene and substituted benzene rings is 60.5°, indicating significant torsional strain, which may influence solubility and packing .

b) Triazole-Containing Acetamides ()

  • Substituents : A 1,2,3-triazole ring and naphthalen-1-yloxy group replace the dihydrobenzofuran unit.
  • Synthesis : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes .
  • Spectral Data : IR peaks for C=O (1671–1682 cm⁻¹) and NH (3262–3302 cm⁻¹) align with typical acetamide vibrations. NMR data (e.g., δ 5.38–5.48 ppm for -CH2-O-) highlight electronic effects of substituents .

c) Trifluoromethyl Analogs ()

  • Substituents : A 3-(trifluoromethyl)phenyl group replaces the naphthalen-1-yl group.
  • Physicochemical Impact : The CF3 group enhances electronegativity and metabolic stability compared to the naphthyl group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Spectral Features (IR C=O, cm⁻¹)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide C20H19NO2 305.37 Dihydrobenzofuran-methyl, naphthyl Not reported Estimated ~1670–1680
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C18H13ClFNO 319.75 Chloro-fluorophenyl, naphthyl Amide coupling 1671 (C=O)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide C21H18N4O2 370.39 Triazole, naphthyloxy Click chemistry 1671–1682 (C=O)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide C18H16F3NO2 335.33 Dihydrobenzofuran-methyl, CF3-phenyl Not reported N/A

Pesticide Analogs ()

Chloroacetamides like alachlor and pretilachlor are herbicides targeting plant acetyl-CoA carboxylase. Their activity relies on chloro and bulky aromatic groups, contrasting with the target compound’s dihydrobenzofuran and naphthyl groups, which may favor neurological or antimicrobial applications .

Indolinone Derivatives ()

Compounds like (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide exhibit biological activity (reported values: ~5.58–5.797, possibly IC50 in μM). The isoxazole and indolinone moieties suggest kinase or protease inhibition, whereas the target compound’s dihydrobenzofuran may target GPCRs or ion channels .

Q & A

Q. What are the standard synthetic routes for preparing N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide?

The compound can be synthesized via a condensation reaction between 2-(naphthalen-1-yl)acetyl chloride and a substituted benzofuran-derived amine. A typical protocol involves dissolving the amine (e.g., (2,3-dihydro-1-benzofuran-3-yl)methylamine) in dichloromethane, adding triethylamine as a base, and reacting it with the acyl chloride at low temperatures (273 K). The product is isolated via extraction and recrystallization from toluene .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for structural elucidation. For related acetamides, dihedral angles between aromatic rings (e.g., 60.5° between naphthalene and substituted benzene rings) and hydrogen-bonding patterns (N–H···O interactions) are critical for confirming molecular geometry. Refinement software like SHELXL is used to analyze bond distances and angles .

Q. What analytical techniques ensure purity and identity?

High-performance liquid chromatography (HPLC) with UV detection (λ~255 nm) is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups, while mass spectrometry (ES-MS) verifies molecular weight .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation?

Discrepancies in dihedral angles or hydrogen-bonding networks (e.g., variations in N–H···O bond lengths) may arise due to polymorphic forms. Using SHELX software, researchers can compare experimental data with density functional theory (DFT)-optimized structures to identify dominant conformers. For example, highlights a 60.5° dihedral angle stabilized by hydrogen bonds, which can be cross-validated with computational models .

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

Modifying the benzofuran or naphthalene substituents can enhance target binding. For instance:

  • Replacing the benzofuran methyl group with electron-withdrawing groups (e.g., Cl, F) may improve metabolic stability.
  • Introducing polar moieties (e.g., hydroxyl or triazole groups) on the naphthalene ring could enhance solubility and receptor affinity, as seen in structurally related antifungal agents .

Q. How do solvent and temperature conditions affect reaction yields?

Systematic optimization studies are critical. For example:

  • Lower reaction temperatures (e.g., 273 K) reduce side reactions during acylation .
  • Polar aprotic solvents (e.g., DMF) may increase yields compared to dichloromethane but require post-reaction purification to remove residuals .

Q. What methodologies assess stability under physiological conditions?

Accelerated stability studies (40°C/75% RH) over 4–6 weeks, coupled with HPLC and LC-MS, monitor degradation products. For analogs, hydrolytic cleavage of the amide bond is a common degradation pathway, necessitating pH-dependent stability assays .

Contradictions and Methodological Challenges

Q. How to address discrepancies in reported biological activity data?

Variations in assay conditions (e.g., cell lines, incubation times) can lead to conflicting results. Standardizing protocols using reference compounds (e.g., naphthylacetic acid derivatives) and validating via dose-response curves (IC₅₀/EC₅₀) are essential .

Q. Why do crystallographic studies show variability in hydrogen-bonding patterns?

Polymorphism and solvent inclusion during crystallization can alter intermolecular interactions. Using single-crystal X-ray diffraction with low-temperature data collection (100 K) minimizes thermal motion artifacts .

Tables of Key Data

Property Value/Method Reference
Melting Point~421 K (recrystallized from toluene)
UV λmax255 nm (in methanol)
HPLC Purity Threshold≥98% (C18 column, acetonitrile/water)
Common Degradation PathwayHydrolytic cleavage of amide bond

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